An In-depth Technical Guide to the Chemical Properties of Amitraz-d6
An In-depth Technical Guide to the Chemical Properties of Amitraz-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitraz-d6 is the deuterated analog of Amitraz, a broad-spectrum acaricide and insecticide belonging to the formamidine chemical class. The inclusion of deuterium atoms (d6) in its structure makes it a valuable tool in various research applications, particularly in pharmacokinetic studies, metabolic fate investigations, and as an internal standard for mass spectrometry-based quantification of Amitraz. This technical guide provides a comprehensive overview of the known chemical properties of Amitraz-d6, detailed experimental methodologies, and a visualization of its primary signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Amitraz-d6 are summarized in the table below. It is important to note that while specific experimental data for Amitraz-d6 is limited, many of its properties can be inferred from its non-deuterated counterpart, Amitraz.
| Property | Value | Reference |
| Chemical Name | N'-[2,4-bis(methyl-d3)phenyl]-N-[[2,4-bis(methyl-d3)phenyl]iminomethyl]-N-methylmethanimidamide | |
| IUPAC Name | N-methyl-N'-[2-methyl-4-(trideuteriomethyl)phenyl]-N-[[2-methyl-4-(trideuteriomethyl)phenyl]iminomethyl]methanimidamide | [1] |
| Molecular Formula | C₁₉H₁₇D₆N₃ | [1] |
| Molecular Weight | 299.44 g/mol | [1] |
| Exact Mass | 299.226858222 Da | [1] |
| Appearance | White to off-white crystalline solid (inferred from Amitraz) | [2] |
| Melting Point | 86-87 °C (for Amitraz) | [2] |
| Water Solubility | Approximately 1 mg/L at 25 °C (for Amitraz) | [2] |
| Organic Solvent Solubility | Soluble in most organic solvents, such as acetone, toluene, and xylene (for Amitraz). | [2] |
| Stability | Unstable under acidic conditions.[2] Stable under normal storage conditions. | [3] |
| XLogP3 | 5.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of Amitraz-d6 are crucial for its application in research. Below are generalized methodologies for key experiments.
Synthesis of Amitraz-d6
Reaction Scheme:
(2,4-Dimethyl-d6-aniline) + Triethyl orthoformate + N-methylformamide → Amitraz-d6 + Ethanol + Ethyl formate
General Procedure:
-
To a solution of 2,4-dimethyl-d6-aniline in a suitable solvent (e.g., toluene), add N-methylformamide and triethyl orthoformate.
-
The reaction mixture is heated under reflux.
-
The ethanol and ethyl formate byproducts are removed by distillation.
-
After the reaction is complete, the mixture is cooled, and the product is crystallized from a suitable solvent (e.g., isopropanol).
-
The resulting crystals are filtered, washed, and dried to yield Amitraz-d6.
Determination of Solubility
Methodology:
-
Preparation of Saturated Solution: An excess amount of Amitraz-d6 is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: The concentration of Amitraz-d6 in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5]
-
Calculation: The solubility is expressed in mg/L or other appropriate units.
Stability Analysis
Methodology for pH Stability:
-
Buffer Preparation: A series of buffers with varying pH values (e.g., pH 3, 5, 7, 9) are prepared.
-
Sample Preparation: A known concentration of Amitraz-d6 is dissolved in each buffer.
-
Incubation: The solutions are stored at a constant temperature and protected from light.
-
Time-Point Analysis: Aliquots are taken at specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) and immediately analyzed by a stability-indicating HPLC method to determine the remaining concentration of Amitraz-d6.
-
Data Analysis: The degradation rate constant and half-life at each pH are calculated.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detection at a wavelength of approximately 290 nm or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or semi-polar capillary column is suitable.
-
Injector and Detector Temperatures: Optimized based on the instrument and method.
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Mass Analyzer: Quadrupole or ion trap.
-
Note: Due to the thermal lability of Amitraz, careful optimization of GC conditions is necessary to prevent degradation in the injector.
Signaling Pathways
The primary mechanism of action of Amitraz involves its interaction with octopamine receptors in invertebrates and alpha-adrenergic receptors in vertebrates. The deuteration in Amitraz-d6 is not expected to alter these fundamental interactions.
Octopamine Receptor Signaling Pathway (Invertebrates)
Amitraz acts as an agonist at octopamine receptors, which are G-protein coupled receptors (GPCRs). This interaction leads to a cascade of intracellular events, ultimately resulting in neuronal hyperexcitation, paralysis, and death of the target pest. The Octβ2R subtype has been identified as a key target.
Caption: Agonistic action of Amitraz-d6 on invertebrate octopamine receptors.
Alpha-Adrenergic Receptor Signaling Pathway (Vertebrates)
In mammals, Amitraz exhibits agonist activity at α2-adrenergic receptors, which are also GPCRs. This interaction is responsible for its pharmacological and toxicological effects in vertebrates, including sedation, bradycardia, and hypotension.
Caption: Agonistic action of Amitraz-d6 on vertebrate α2-adrenergic receptors.
Conclusion
Amitraz-d6 serves as an indispensable tool for advanced research in drug metabolism and toxicology. This guide provides a foundational understanding of its chemical properties, drawing upon data from its non-deuterated form where necessary. The outlined experimental protocols offer a starting point for researchers to develop and validate their own analytical methods. Furthermore, the visualization of its key signaling pathways provides a clear framework for understanding its mechanism of action at the molecular level. As research progresses, a more comprehensive dataset specific to Amitraz-d6 will undoubtedly emerge, further refining our understanding of this important labeled compound.
References
- 1. Amitraz-d6 | C19H23N3 | CID 126456372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amitraz - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
